An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to facilitate further research and application of this molecule.
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (CAS No. 95849-26-6) is a derivative of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold.[2] This core structure is analogous to the well-known 1,4-benzodioxane derivatives, which are known to exhibit a wide range of biological activities.[3] The introduction of a carbaldehyde group at the 7-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
| Property | Value |
| CAS Number | 95849-26-6[2] |
| Molecular Formula | C₈H₇NO₃[2] |
| Molecular Weight | 165.15 g/mol [2] |
| Appearance | Solid[2] |
Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. The first involves the construction of the dioxinopyridine ring system from a substituted pyridine precursor, followed by formylation. The second, and more direct approach, is the formylation of the pre-synthesized 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core.
Route 1: Synthesis of the Core Heterocycle followed by Formylation
This route is a two-step process beginning with the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, which is then formylated to introduce the aldehyde functionality at the 7-position.
Step 1: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine
The synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core can be achieved through several methods, with the intramolecular Smiles rearrangement and direct cyclization of 3-hydroxy-2-pyridones being the most common.[3][4]
Experimental Protocol: Cyclization of 3-Hydroxy-2-pyridone
This protocol is adapted from a general method for the synthesis of 1,4-dioxino[2,3-b]pyridines.[5]
Materials:
-
3-Hydroxy-2-pyridone
-
Sodium Hydride (NaH)
-
Hexamethylphosphoramide (HMPA)
-
1,2-Dibromoethane
-
Chloroform
-
Ice water
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (2.2 equivalents) in hexamethylphosphoramide (HMPA), a solution of 3-hydroxy-2-pyridone (1.0 equivalent) in HMPA is added dropwise at room temperature.
-
The mixture is stirred for 1 hour at room temperature.
-
1,2-Dibromoethane (1.1 equivalents) is added to the reaction mixture.
-
The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.[5]
Step 2: Formylation of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the proposed method for introducing the carbaldehyde group at the 7-position of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring.[1][6][7] The electron-donating nature of the dioxino ring is expected to direct the formylation to the adjacent 7-position.
Experimental Protocol: Vilsmeier-Haack Formylation
This is a general procedure for the Vilsmeier-Haack reaction and would require optimization for this specific substrate.[1][6][7]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Sodium acetate solution (for workup)
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
A solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in a suitable inert solvent (e.g., DCM) is then added to the freshly prepared Vilsmeier reagent at low temperature.
-
The reaction mixture is allowed to warm to room temperature or gently heated to drive the reaction to completion, monitored by TLC.
-
Upon completion, the reaction is quenched by pouring it onto crushed ice and then neutralized with a suitable base, such as a saturated sodium acetate solution.
-
The product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is purified by column chromatography on silica gel.
Route 2: Synthesis from a Formylated Pyridine Precursor
An alternative strategy involves the synthesis of a pyridine precursor that already contains the aldehyde functionality, followed by the formation of the dioxino ring.
Step 1: Synthesis of 2,3-Dihydroxy-5-formylpyridine
The synthesis of this intermediate is a critical step. A plausible approach is the formylation of 2,3-dihydroxypyridine. Standard formylation reactions such as the Reimer-Tiemann or Vilsmeier-Haack reactions could be employed, though regioselectivity may be a challenge.
Step 2: Cyclization with 1,2-Dibromoethane
The resulting 2,3-dihydroxy-5-formylpyridine would then be cyclized with 1,2-dibromoethane under basic conditions, similar to the protocol described in Route 1, Step 1, to yield the final product.
Data Presentation
| Synthesis Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Route 1, Step 1 | 3-Hydroxy-2-pyridone | NaH, 1,2-Dibromoethane | HMPA | 100 °C | 4 h | Not specified in literature |
| Route 1, Step 2 | 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine | POCl₃, DMF | DCM (proposed) | RT to reflux | - | Not specified in literature |
Visualizations
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
This technical guide outlines two plausible and chemically sound synthetic routes for the preparation of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. While Route 1, involving the formylation of the pre-formed dioxinopyridine core via a Vilsmeier-Haack reaction, appears to be the more direct approach, both pathways offer viable strategies for obtaining the target molecule. The provided experimental protocols are based on established methodologies for similar transformations and serve as a strong foundation for further experimental work. Optimization of reaction conditions will be crucial for achieving high yields and purity. This guide is intended to support researchers and scientists in the synthesis and exploration of this and related compounds for potential applications in drug discovery and development.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. 2,3-Dihydro- 1,4 dioxino 2,3-b pyridine-7-carbaldehyde AldrichCPR 95849-26-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
